molecular formula C20H16N4O4 B14967857 Methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B14967857
M. Wt: 376.4 g/mol
InChI Key: JDYANWZBGBVSBP-UHFFFAOYSA-N
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Description

METHYL 3-(CYANOMETHYL)-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a cyanomethyl group, a cyclopropyl ring, and a phenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(CYANOMETHYL)-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyanoacetamide with a cyclopropyl ketone in the presence of a base can lead to the formation of the desired pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(CYANOMETHYL)-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

METHYL 3-(CYANOMETHYL)-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-(CYANOMETHYL)-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. It may act by inhibiting key enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(CYANOMETHYL)-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H16N4O4/c1-28-19(26)14-11-15(12-7-8-12)22-17-16(14)18(25)23(10-9-21)20(27)24(17)13-5-3-2-4-6-13/h2-6,11-12H,7-8,10H2,1H3

InChI Key

JDYANWZBGBVSBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC#N)C4CC4

Origin of Product

United States

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